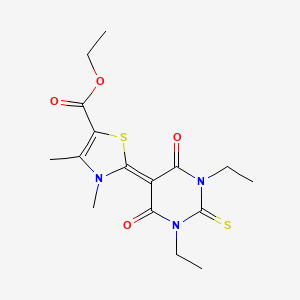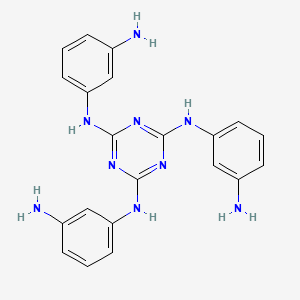
N,N',N"-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine is an organic compound that belongs to the class of triazine derivatives It is characterized by the presence of three aminophenyl groups attached to a triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with three equivalents of 3-aminophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the aminophenyl groups.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, can be fine-tuned to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, where the amino groups are converted to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form the corresponding triazine derivative with reduced amino groups using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Tris(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine.
Reduction: Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine with reduced amino groups.
Substitution: Tris(3-substituted phenyl)-1,3,5-triazine-2,4,6-triamine.
Applications De Recherche Scientifique
N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its triazine core provides a stable platform for further functionalization.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
Industry: Used in the production of polymers, dyes, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the triazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Tris(4-aminophenyl)amine: Similar structure but with different substitution pattern.
Tris(2-aminophenyl)amine: Another isomer with different properties.
Tris(3-nitrophenyl)amine: Oxidized derivative with different reactivity.
Uniqueness: N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its triazine core provides stability, while the aminophenyl groups offer sites for further functionalization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C21H21N9 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H21N9/c22-13-4-1-7-16(10-13)25-19-28-20(26-17-8-2-5-14(23)11-17)30-21(29-19)27-18-9-3-6-15(24)12-18/h1-12H,22-24H2,(H3,25,26,27,28,29,30) |
Clé InChI |
QJKJFKBJHHPJLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)N)NC4=CC=CC(=C4)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


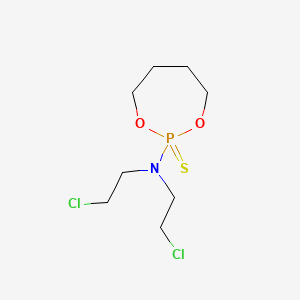
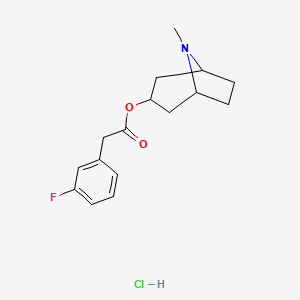
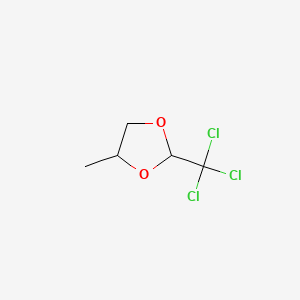
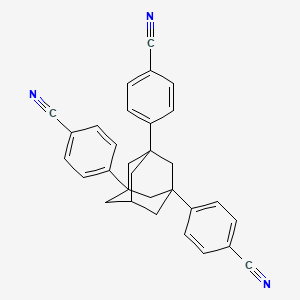
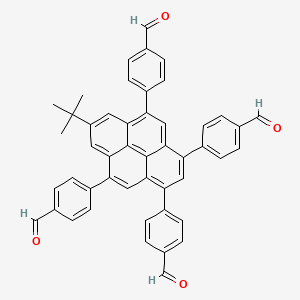
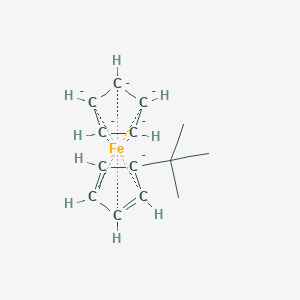
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
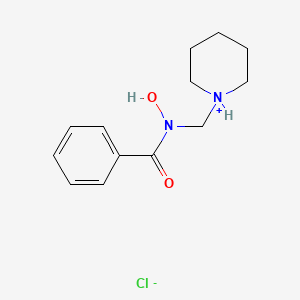
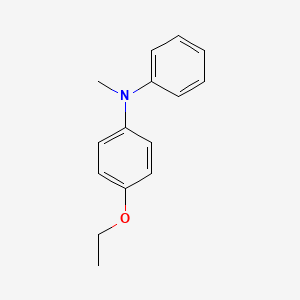
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
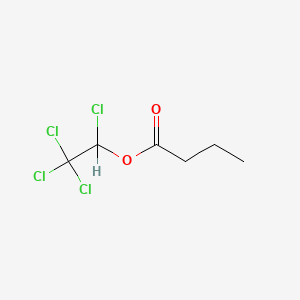
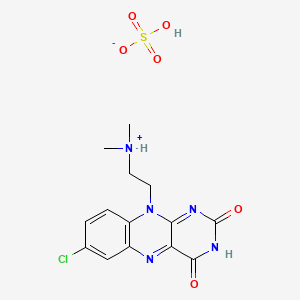
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
